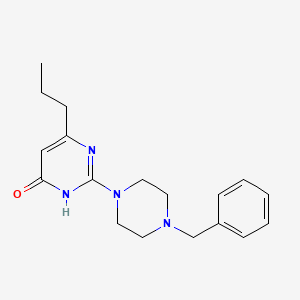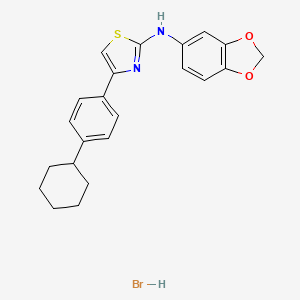
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone, also known as Prazosin, is a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and post-traumatic stress disorder (PTSD). Prazosin is a member of the class of compounds known as quinazolines and is structurally similar to other alpha-1 blockers such as doxazosin and terazosin.
作用機序
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone selectively blocks the alpha-1 adrenergic receptors, which are found in smooth muscle cells in blood vessels. By blocking these receptors, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone causes vasodilation and reduces blood pressure. The drug also has an effect on the sympathetic nervous system, which is responsible for the "fight or flight" response. In patients with PTSD, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may help to reduce symptoms such as nightmares and flashbacks by blocking the effects of adrenaline on the brain.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure and the sympathetic nervous system, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anti-inflammatory and antioxidant properties. The drug has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anti-cancer agent.
実験室実験の利点と制限
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has a number of advantages for use in lab experiments. The drug is relatively easy to synthesize and is readily available. 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone is also selective for the alpha-1 adrenergic receptor, which makes it a useful tool for studying the effects of alpha-1 receptor activation. However, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has some limitations in lab experiments. The drug has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. In addition, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may have off-target effects on other receptors, which could complicate interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone. One area of interest is the drug's potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in inhibiting cancer cell growth and to identify potential targets for drug development. Another area of interest is the use of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in the treatment of other conditions such as Raynaud's phenomenon and congestive heart failure. Finally, more research is needed to determine the long-term safety and efficacy of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in the treatment of PTSD, as well as to identify potential biomarkers that could be used to predict response to treatment.
合成法
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-propylpyrimidin-4-one with benzylamine in the presence of sodium hydride to form the intermediate 2-(4-benzyl-1-piperazinyl)-6-propylpyrimidin-4-one. This intermediate is then reduced with hydrogen gas and palladium on carbon to give the final product, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone.
科学的研究の応用
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been extensively studied for its use in the treatment of hypertension and PTSD. In addition, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have potential therapeutic applications in the treatment of other conditions such as benign prostatic hyperplasia, Raynaud's phenomenon, and congestive heart failure.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-6-16-13-17(23)20-18(19-16)22-11-9-21(10-12-22)14-15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFCKVAKRCAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-6-propylpyrimidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]phenol](/img/structure/B6086636.png)

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide](/img/structure/B6086649.png)
![3-(4-methoxyphenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6086669.png)
![5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086679.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,4-dimethyl-2-piperazinyl)acetamide](/img/structure/B6086686.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6086691.png)
![(2,4-dimethoxyphenyl){1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6086701.png)
![3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B6086707.png)
![2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione](/img/structure/B6086715.png)
![N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)

![N-(3-methoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086742.png)
![1-(4-fluorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6086749.png)